molecular formula C10H16O2 B1264522 (1R,4S)-1-hydroxylimonen-2-one

(1R,4S)-1-hydroxylimonen-2-one

Cat. No. B1264522
M. Wt: 168.23 g/mol
InChI Key: JEQLRDRDFLXSHY-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-1-hydroxylimonen-2-one is an optically active form of 1-hydroxylimonen-2-one having (1R,4S)-configuration. It is an enantiomer of a (1S,4R)-1-hydroxylimonen-2-one.

Scientific Research Applications

Chiral Compounds and Liquid Crystalline Systems

Research on chiral β-hydroxycarbonyl compounds based on (−)-menthone, which shares structural similarities with (1R,4S)-1-hydroxylimonen-2-one, has shown significant insights. These compounds, including 2-(1′-biphenyl-4-yl-1′-hydroxy)methyl-p-menthan-3-one, demonstrate interesting behaviors in liquid crystalline systems. They adopt specific configurations and form hydrogen bonds that influence the supramolecular structure and macroscopic properties of these systems (Kutulya et al., 1995).

Modulation of GLP-1R Signaling

Flavonoids, which include structural elements similar to this compound, have been studied for their role in modulating the glucagon-like peptide 1 receptor (GLP-1R) signaling. This is important for the treatment of type II diabetes mellitus. Flavonoids like quercetin can modulate GLP-1R-mediated signaling, impacting pathways crucial for metabolic homeostasis (Wootten et al., 2011).

Neurorestorative Effects in Parkinsonism

Compounds acting on sigma-1 receptors, which may include structures similar to this compound, have shown neurorestorative effects in experimental models of parkinsonism. These compounds modulate neurotrophic factors and pathways, suggesting a role in regulating endogenous defense and plasticity mechanisms in neurodegenerative diseases (Francardo et al., 2014).

Biotransformation Studies

Biotransformation processes involving compounds like this compound have been studied in various organisms. For instance, the biotransformation of (-)-(1R,4S)-menthone by Spodoptera litura larvae has been investigated, revealing insights into regio- and enantioselective metabolic pathways (Marumoto et al., 2017).

Anticancer Effects

Metabolites structurally related to this compound, like (-)-5-hydroxy-equol, have shown significant effects against hepatocellular carcinoma cells. Metabolomic studies have indicated that these compounds modulate metabolic pathways crucial in cancer, including glycometabolism, and affect key enzymes and proteins in these pathways (Gao et al., 2018).

Conformational Studies and Binding Properties

Research on the conformation and binding properties of cyclic hexapeptides containing l-4-hydroxyproline, which is structurally related to this compound, shows that such compounds can bind anions in aqueous solutions. This indicates potential applications in the field of receptor chemistry and anion detection (Kubik & Goddard, 2002).

Enzyme Inhibition Studies

Compounds similar to this compound have been explored as enzyme inhibitors. For example, (3R, 4S)-3-Benzyl-4-bromomethyloxetan-2-one acts as a fast-acting alternate substrate inhibitor for α-chymotrypsin, suggesting potential applications in understanding enzyme mechanisms and developing inhibitors (Kim & Ryoo, 1995).

properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2R,5S)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10+/m0/s1

InChI Key

JEQLRDRDFLXSHY-WCBMZHEXSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@](C(=O)C1)(C)O

Canonical SMILES

CC(=C)C1CCC(C(=O)C1)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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